2-Chloro-N,N-dimethylethanamine

Beschreibung

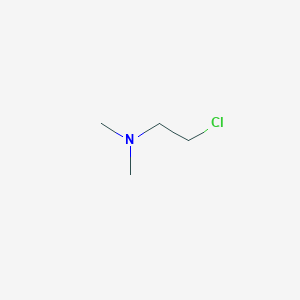

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMAANNAZKNUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059356 | |

| Record name | Ethanamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-99-3 | |

| Record name | 2-(Dimethylamino)ethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminoethyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UK81G2OHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 2-Chloro-N,N-dimethylethanamine

An In-depth Technical Guide to 2-Chloro-N,N-dimethylethanamine and its Hydrochloride Salt

Abstract

This technical guide provides a comprehensive analysis of this compound and its more commonly utilized hydrochloride salt. As a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry, a thorough understanding of its properties is essential for researchers and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causal relationships between its structure, reactivity, and application. We will explore its physicochemical properties, core reactivity—centered on the in-situ formation of the reactive aziridinium ion—synthesis protocols, analytical methodologies for its quantification as a potential genotoxic impurity, and critical safety protocols. The aim is to equip scientists with the expert knowledge required for its effective and safe utilization in research and manufacturing.

Chemical Identity and Nomenclature

This compound is a tertiary amino compound that is most frequently handled and stored in its more stable hydrochloride salt form to mitigate the reactivity and volatility of the free base.[1] Precise identification is critical for regulatory compliance and scientific accuracy.

| Identifier | This compound (Free Base) | This compound HCl (Salt) |

| IUPAC Name | This compound[2] | This compound;hydrochloride[3][4] |

| CAS Number | 107-99-3[2][5][6][7][8] | 4584-46-7[1][3][8][9] |

| Molecular Formula | C₄H₁₀ClN[2][5][6][7][10] | C₄H₁₁Cl₂N[1][3][8] |

| Molecular Weight | 107.58 g/mol [5][6][7] | 144.04 g/mol [1][3] |

| Common Synonyms | (2-Chloroethyl)dimethylamine, Dimethylaminoethyl chloride, Nitrogen half mustard[5][6][10][11] | 2-(Dimethylamino)ethyl chloride hydrochloride, DMC HCl[3][12][13] |

| InChI Key | WQMAANNAZKNUDL-UHFFFAOYSA-N[2][6][10] | LQLJZSJKRYTKTP-UHFFFAOYSA-N[3][4][14] |

Physicochemical Properties

The choice between the free base and the hydrochloride salt for a given application is dictated by their distinct physical properties. The free base is a liquid at room temperature, while the hydrochloride salt is a crystalline solid, offering superior handling and stability.[11]

| Property | This compound (Free Base) | This compound HCl (Salt) |

| Appearance | Colorless to pale yellow liquid[7][11] | White to beige crystalline powder or crystals[1][9] |

| Melting Point | N/A | 201-204 °C[9] |

| Boiling Point | ~58 °C @ 760 mmHg[7] (Note: Varies with pressure) | N/A |

| Flash Point | -11.2 °C[5] | Not applicable |

| Solubility | Soluble in water and polar organic solvents[11] | Soluble in water[15] |

| Stability | Reactive; undergoes cyclization | Stable solid, but hygroscopic[1][9][15] |

The hydrochloride salt's hygroscopic nature necessitates storage in a dry, cool, and well-ventilated place with tightly sealed containers to prevent degradation and maintain purity.[9][15] The solubility of both forms in polar solvents is a key attribute, facilitating their use in a variety of reaction conditions.[11]

Core Reactivity: The Aziridinium Intermediate

The utility of this compound as an alkylating agent does not stem from the direct reactivity of the carbon-chlorine bond. Instead, its potency lies in the intramolecular cyclization to form the highly reactive N,N-dimethylaziridinium ion. This transformation is the cornerstone of its chemical behavior.

Under basic or neutral aqueous conditions, the lone pair of electrons on the tertiary amine nitrogen acts as an internal nucleophile, displacing the chloride ion to form a strained, three-membered aziridinium ring.[16] This cation is a potent electrophile, readily attacked by external nucleophiles. This mechanism is significantly more favorable than a direct Sₙ2 attack on the primary alkyl chloride. The hydrochloride salt is largely unreactive, but upon neutralization, it forms the free base which can then cyclize.[16]

This two-step process is crucial for experimental design. Reactions are typically performed under basic conditions to generate the free amine, which then forms the reactive intermediate in situ for alkylation of the desired nucleophile (e.g., an alcohol, amine, or thiol).[16]

Synthesis Protocol

The industrial synthesis of this compound hydrochloride is most commonly achieved via the chlorination of 2-(Dimethylamino)ethanol using thionyl chloride (SOCl₂).[17][18] This method is efficient and utilizes readily available starting materials.

Causality of Protocol Choices:

-

Reagent Choice: Thionyl chloride is an excellent chlorinating agent for alcohols because the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[18]

-

Temperature Control: The initial reaction is highly exothermic. Performing the addition of thionyl chloride at low temperatures (e.g., 5-15 °C) using an ice bath is critical to control the reaction rate and prevent the formation of undesired byproducts.[17]

-

Solvent: While older procedures used solvents like benzene, modern approaches often use an excess of a solvent like absolute ethanol during workup. The ethanol serves to quench any remaining thionyl chloride and acts as a recrystallization solvent for the final product.[17][18]

Step-by-Step Methodology:

-

Reaction Setup: Charge a reaction vessel equipped with a stirrer, thermometer, and dropping funnel with 2-(Dimethylamino)ethanol.

-

Cooling: Cool the vessel in an ice-water bath to 5-15 °C.[17]

-

Chlorination: Add thionyl chloride dropwise to the cooled 2-(Dimethylamino)ethanol, maintaining the temperature within the specified range. The molar ratio of thionyl chloride to the amino alcohol is typically between 1.05 and 1.2:1.[17]

-

Reaction Completion: After the addition is complete, allow the mixture to stir until the reaction subsides.

-

Workup: The reaction mixture is carefully transferred to a vessel containing absolute ethanol. This solution is heated to boiling to drive off gaseous byproducts and dissolve the product.[18]

-

Isolation: The solution is filtered while hot to remove any insoluble materials. The filtrate is then cooled to induce crystallization of this compound hydrochloride.

-

Drying: The resulting crystals are collected by filtration and dried under vacuum to yield the final product.

Applications in Pharmaceutical Development

This compound is a quintessential building block in medicinal chemistry, primarily used to introduce the dimethylaminoethyl moiety (-CH₂CH₂N(CH₃)₂).[11] This functional group is prevalent in numerous classes of drugs, where it often serves to increase water solubility and/or interact with biological targets.

-

Antihistamines: It is a key intermediate in the synthesis of first-generation antihistamines like Chlorpheniramine.[19][20]

-

Anticholinergics: Used in the synthesis of drugs such as Orphenadrine, an anticholinergic agent.[20]

-

Calcium Channel Blockers: It is an essential reagent for producing Diltiazem.[16]

-

Antidepressants: The related N,N-dimethylaminopropyl chloride is used for synthesizing tricyclic antidepressants like Clomipramine, highlighting the general utility of these chloroalkylamine reagents.[20]

The predictable reactivity of the aziridinium intermediate allows for the efficient alkylation of various nucleophilic scaffolds, making it a reliable tool for drug candidate synthesis.

Analytical Methodologies

Given that this compound is classified as a suspected mutagen, regulatory bodies impose strict limits on its presence as an impurity in final drug substances.[2][19] Consequently, highly sensitive analytical methods are required for its detection and quantification at parts-per-million (ppm) levels.

Self-Validating System for Impurity Analysis: A robust analytical protocol must be specific, sensitive, accurate, and precise. The choice of technique depends on the matrix of the Active Pharmaceutical Ingredient (API).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method, particularly for volatile impurities. The sample is derivatized or directly injected, separated by GC, and detected by MS, providing excellent specificity and sensitivity. A validated GC-MS method has been successfully used to quantify DMC HCl in Chlorpheniramine Maleate.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile APIs or when analyzing the reactive aziridinium ion, LC-MS is preferred. An LC-MS method using ion-exchange chromatography has been developed to simultaneously determine both DMC and its cyclized aziridinium ion (DMA) in diltiazem hydrochloride.[16]

Experimental Protocol Outline (Conceptual):

-

Standard Preparation: Prepare a stock solution of this compound HCl of known concentration. Create a series of calibration standards by diluting the stock solution to cover the expected impurity range (e.g., 1-10 ppm).

-

Sample Preparation: Accurately weigh the API sample and dissolve it in a suitable diluent.

-

Chromatographic Separation: Inject the standards and samples into the chosen system (GC or LC). The chromatographic conditions (column, mobile phase/carrier gas, temperature program) must be optimized to achieve clear separation of the analyte from the API and other impurities.

-

Mass Spectrometric Detection: Utilize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity, monitoring for characteristic ions of the analyte.

-

Quantification: Construct a calibration curve from the standard responses. Calculate the concentration of the impurity in the API sample based on this curve.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[19]

Safety, Handling, and Toxicology

This compound and its hydrochloride salt are hazardous materials that must be handled with appropriate precautions. The free base is toxic if swallowed, and both forms can cause skin and eye irritation.[2][21] Critically, the compound is suspected of causing genetic defects.[2][14][15]

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity | H301/H302: Toxic or Harmful if swallowed[2][14] | P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[15] |

| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation.[2] | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12][15] |

| Mutagenicity | H341: Suspected of causing genetic defects[2][14] | P201/P202: Obtain special instructions before use and do not handle until all safety precautions have been read.[15] |

| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure[14] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[15] |

| Environmental | H411/H412: Toxic or Harmful to aquatic life with long lasting effects[15][22] | P273: Avoid release to the environment.[15] |

Handling and Storage Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][15]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For handling powder, a respirator with a P2 (EN 143) cartridge is recommended.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, separate from incompatible materials. The hygroscopic nature of the hydrochloride salt requires protection from moisture.[1][9][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is more than a simple alkylating agent; it is a versatile synthetic tool whose reactivity is elegantly governed by the in-situ formation of a strained aziridinium intermediate. Its hydrochloride salt provides a stable, easy-to-handle solid that is indispensable for introducing the dimethylaminoethyl group in pharmaceutical synthesis. However, its utility is balanced by significant health hazards, including suspected genotoxicity, mandating rigorous safety protocols and the use of highly sensitive analytical methods to control its presence in final products. This guide provides the foundational knowledge for scientists to leverage its synthetic potential while upholding the highest standards of safety and quality.

References

- Dimethylaminoethyl chloride - Solubility of Things. (n.d.). Vertex AI Search. Retrieved January 9, 2026.

- Cas 107-99-3, 2-Chloroethyldimethylamine - LookChem. (n.d.). LookChem.

- 2-(N,N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.

- Chemical Properties of Ethanamine, 2-chloro-N,N-dimethyl- (CAS 107-99-3) - Cheméo. (n.d.). Cheméo.

- 2-Chloro-N,N-dimethylethylamine hydrochloride - All data taken at Pacific Northwest National Laboratory (PNNL). (2017). PNNL.

- 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem. (n.d.). PubChem.

- 2-Chloro-N,N-dimethylethan-1-amine hydrochloride | Manasa Life Sciences. (n.d.). Manasa Life Sciences.

- The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Chloroethyldimethylamine | CAS#:107-99-3 | Chemsrc. (n.d.). Chemsrc.

- Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

- N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem. (n.d.). PubChem.

- Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in Chlorpheniramine/Chlorphenamine Maleate - IOSR Journal. (n.d.). IOSR Journal.

- CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents. (n.d.). Google Patents.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC - PubMed Central. (2024, September 2). PubMed Central.

- Ethanamine, 2-chloro-N,N-dimethyl- - the NIST WebBook. (n.d.). NIST.

- β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure. (1951). Organic Syntheses.

Sources

- 1. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Ethanamine, 2-chloro-N,N-dimethyl- (CAS 107-99-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. guidechem.com [guidechem.com]

- 8. 2-Chloro-N,N-dimethylethan-1-amine hydrochloride | Manasa Life Sciences [manasalifesciences.com]

- 9. webbook.nist.gov [webbook.nist.gov]

- 10. Ethanamine, 2-chloro-N,N-dimethyl- [webbook.nist.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Chloro-N,N-dimethylethylamine hydrochloride - 1-Chloro-2-dimethylaminoethane hydrochloride, 2-(Dimethylamino)ethyl chloride hydrochloride [sigmaaldrich.com]

- 14. 2-Dimethylaminoethyl chloride hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. iosrjournals.org [iosrjournals.org]

- 20. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Chloroethyldimethylamine | CAS#:107-99-3 | Chemsrc [chemsrc.com]

- 22. 2-Chloroethyldimethylamine - Safety Data Sheet [chemicalbook.com]

2-Chloro-N,N-dimethylethanamine CAS number and molecular weight

An In-Depth Technical Guide to 2-Chloro-N,N-dimethylethanamine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound, most commonly handled and utilized as its more stable hydrochloride salt (DMC-HCl), is a bifunctional organic compound of significant interest to the pharmaceutical and chemical industries. Its structure, featuring a reactive alkyl chloride and a tertiary amine, makes it a highly versatile building block for introducing the dimethylaminoethyl moiety into a wide range of molecules.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its primary synthetic route, its critical applications in drug development, and essential safety protocols for its handling and storage. For researchers and professionals in organic synthesis and medicinal chemistry, a thorough understanding of this key intermediate is fundamental to its effective and safe utilization.

Physicochemical Properties and Identification

The accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in research and development. This compound is primarily available as its hydrochloride salt to enhance stability and ease of handling.[2] The free base is a liquid, while the salt is a crystalline solid.[1]

| Identifier | Value |

| Compound Name | This compound Hydrochloride |

| Synonyms | 2-(Dimethylamino)ethyl chloride hydrochloride; DMC-HCl; N-(2-Chloroethyl)dimethylamine hydrochloride[3] |

| CAS Number | 4584-46-7[4] |

| Molecular Formula | C₄H₁₁Cl₂N[4][5] |

| Molecular Weight | 144.04 g/mol [4][5] |

| IUPAC Name | This compound;hydrochloride[6][7] |

| Physical Property | Value |

| Appearance | White to beige or brown-yellow crystalline powder/crystals[5][8] |

| Melting Point | 201-208 °C (decomposes)[4][9] |

| Solubility | Soluble in water (2000 g/L at 20 °C) and methanol[8][9] |

| Stability | Stable under normal conditions, but highly hygroscopic (sensitive to moisture)[8][9] |

Synthesis of this compound Hydrochloride

The most prevalent and efficient method for synthesizing this compound hydrochloride is through the chlorination of 2-(dimethylamino)ethanol using thionyl chloride (SOCl₂).[2][10] This reaction is favored due to its high yield and the straightforward formation of the desired hydrochloride salt.

Causality of Experimental Choice: Thionyl chloride is the reagent of choice for converting the primary alcohol in 2-(dimethylamino)ethanol to an alkyl chloride. The reaction proceeds via a chlorosulfite intermediate. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[2] Crucially, the in situ generation of HCl gas readily protonates the basic tertiary amine group of the product, causing it to precipitate from many organic solvents as the stable, crystalline hydrochloride salt. This prevents potential side reactions, such as self-alkylation of the amine.[2]

Caption: General workflow for the synthesis of DMC-HCl.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure based on established laboratory practices.[2][10] All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

-

Preparation: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂ or similar).

-

Reactant Addition: Charge the flask with 2-(dimethylamino)ethanol (e.g., 0.5 mol) dissolved in anhydrous dichloromethane (200 mL).

-

Cooling: Cool the flask in an ice-water bath to maintain an internal temperature between 5-10 °C.

-

Chlorination: Slowly add thionyl chloride (e.g., 0.6 mol, 1.2 equivalents) dropwise from the dropping funnel over 1-2 hours, ensuring the temperature does not exceed 15 °C. Vigorous stirring is essential.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux for 1-2 hours to drive the reaction to completion.

-

Isolation: Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator to remove the solvent and any excess thionyl chloride.

-

Purification: The resulting crude solid can be purified by recrystallization from absolute ethanol to yield the final product as white crystals.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Core Applications in Drug Development and Organic Synthesis

This compound hydrochloride is a cornerstone reagent for introducing the dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) in nucleophilic substitution reactions.[11] This moiety is a common pharmacophore in numerous Active Pharmaceutical Ingredients (APIs), particularly in antihistaminic and anticholinergic drugs, where it often serves as a key part of the molecule that interacts with biological targets.[12]

Key Pharmaceutical Applications:

-

Antihistamines: It is a critical precursor in the synthesis of first-generation antihistamines like Chlorpheniramine and Mepyramine.[9][12]

-

Anticholinergics/Muscle Relaxants: Used in the synthesis of Orphenadrine.[12]

-

Other APIs: It serves as an intermediate for a variety of other drugs, including the cardiovascular agent Diltiazem and the antipsychotic Triflupromazine.[9][12]

Caption: Role of DMC-HCl in API synthesis.

Beyond pharmaceuticals, its reactivity is leveraged in broader organic synthesis and materials science.[13]

| Application Area | Specific Use |

| Organic Synthesis | Alkylating agent for synthesizing substituted oxindoles and dinitrobenzimidazoles with antimicrobial activity. |

| Catalysis | Precursor for synthesizing ligands like Tris(2-(diethylamino)ethyl)amine (Et₆TREN), used in copper-catalyzed atom transfer radical polymerization (ATRP). |

| Materials Science | Used to modify polymer chains to incorporate amino functionalities, altering properties like solubility or conductivity.[13] |

Safety, Handling, and Storage

This compound hydrochloride is a hazardous chemical and must be handled with stringent safety precautions. The hydrochloride salt is classified as toxic if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects.[7][14][15][16]

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed[16] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | H315: Causes skin irritation[14] |

| Eye Damage/Irritation | H319: Causes serious eye irritation[14] |

| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects[7][16] |

| STOT, Single Exposure | H335: May cause respiratory irritation[14] |

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[14][17]

-

Eye Protection: Wear tight-sealing safety goggles and a face shield.[18]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat. Ensure gloves are inspected before use and disposed of properly.[14]

-

Respiratory Protection: If dust formation is unavoidable, use a NIOSH/MSHA-approved respirator with a particulate filter.[15][18]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Due to its hygroscopic nature, it is critical to protect it from moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[8][9]

Conclusion

This compound hydrochloride is an indispensable reagent in modern organic and medicinal chemistry. Its unique bifunctional structure provides a reliable and efficient means of incorporating the dimethylaminoethyl group, a common feature in a multitude of pharmaceutical agents. While its utility is vast, its hazardous nature demands rigorous adherence to safety protocols. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this potent chemical building block.

References

- Vertex AI Search. 2-Chloro-N,N-dimethylethylamine Hydrochloride CAS 4584-46-7.

- Santa Cruz Biotechnology. 2-Chloro-N,N-diethylethylamine hydrochloride | CAS 869-24-9.

- Solubility of Things. Dimethylaminoethyl chloride.

- Sigma-Aldrich. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7.

- BenchChem.

- Sigma-Aldrich. 2-Chloro-N,N-dimethylethylamine hydrochloride.

- CymitQuimica. 2-Chloro-N,N-dimethylethylamine Hydrochloride.

- Sigma-Aldrich. 2-Chloro-N,N-dimethylethylamine hydrochloride 99%.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-N-MethylethanaMine Hydrochloride.

- PubChem. 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901.

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis.

- Thermo Fisher Scientific.

- SAFETY D

- Fisher Scientific.

- Sigma-Aldrich. 2-Chloro-N,N-diethylethylamine hydrochloride 99%.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Advantage: Procuring 2-Chloro-N,N-diethylethylamine Hydrochloride for Your Projects.

- ChemicalBook. 4584-46-7(2-Dimethylaminoethyl chloride hydrochloride) Product Description.

- ChemicalBook.

- Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

- Mallak Specialties Pvt Ltd. 2-Chloro-N,N-dimethylethylamine HCl.

- Fisher Scientific. 2-Dimethylaminoethyl chloride hydrochloride, 99%, Thermo Scientific Chemicals.

- Manasa Life Sciences. 2-Chloro-N,N-dimethylethan-1-amine hydrochloride.

- PubMed Central (PMC). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- PharmaCompass.com. 2-(N, N-dimethylamino)

- TCI Chemicals. 2-(Dimethylamino)ethyl Chloride Hydrochloride | 4584-46-7.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. usbio.net [usbio.net]

- 5. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 2-Chloro-N,N-dimethylethylamine | C4H10ClN | CID 7901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Dimethylaminoethyl chloride hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 10. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. 2-Chloroethyldimethylamine - Safety Data Sheet [chemicalbook.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 2-Chloro-N,N-dimethylethanamine Hydrochloride in Organic Solvents

Introduction

2-Chloro-N,N-dimethylethanamine hydrochloride (CAS: 4584-46-7), commonly referred to as DMC.HCl, is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, (CH₃)₂NCH₂CH₂Cl · HCl, features a tertiary amine hydrochloride, making it a highly polar, salt-like organic compound.[4][5] This inherent polarity dictates its behavior in various solvent systems, a critical parameter for process chemists, formulation scientists, and researchers in drug development. The efficiency of synthesis, purification, crystallization, and formulation hinges on a comprehensive understanding of its solubility profile.

This technical guide provides a deep dive into the solubility of DMC.HCl in organic solvents, moving beyond simple data points to explain the underlying physicochemical principles. We will explore known solubility data, present a robust experimental protocol for its determination, and offer field-proven insights to guide laboratory and scale-up operations.

Core Principles: Understanding the Solubility of an Amine Hydrochloride Salt

The solubility of DMC.HCl is governed by its ionic nature and the principle of "like dissolves like." As a salt, it is composed of a dimethylammonium cation and a chloride anion. For dissolution to occur, the solvent molecules must overcome the strong electrostatic forces holding these ions together in the crystal lattice.[6]

Key Influencing Factors:

-

Solvent Polarity: DMC.HCl exhibits its highest solubility in highly polar solvents. Polar protic solvents, such as water and lower-chain alcohols (e.g., methanol, ethanol), are particularly effective as they can solvate both the cation through hydrogen bonding and the anion through dipole interactions.[1][2][7] Aprotic polar solvents can also be effective, while non-polar solvents are generally poor choices for dissolving this salt.

-

Temperature: The dissolution of most solids is an endothermic process, meaning it absorbs heat. Consequently, the solubility of DMC.HCl in most organic solvents is expected to increase with rising temperature.[8][9][10] This relationship is fundamental for developing effective crystallization procedures.

-

Hygroscopicity: DMC.HCl is notably hygroscopic, readily absorbing moisture from the atmosphere.[1][2][5][11] This is a critical handling parameter. The ingress of even small amounts of water, a highly polar solvent, can dramatically increase the apparent solubility in an organic medium, leading to inaccurate and irreproducible results. All experiments should be conducted under anhydrous conditions.

-

Common Ion Effect: While this guide focuses on organic solvents, it is crucial to remember that the solubility of a hydrochloride salt can be suppressed in the presence of an external source of chloride ions.[12][13] This principle becomes relevant if acidic or chlorinated solvents are used.

Quantitative and Qualitative Solubility Data

Specific, peer-reviewed quantitative solubility data for DMC.HCl across a wide range of organic solvents is sparse in publicly available literature. However, technical data sheets and studies on analogous compounds provide a strong directional understanding. The following table summarizes available information.

| Solvent | Type | Solubility Data | Source(s) |

| Water | Polar Protic | Very High: ~2000 g/L (20°C) | [2][5][11][14] |

| Methanol | Polar Protic | Soluble | [1] |

| Ethanol | Polar Protic | Soluble | [2] |

| Chloroform | Polar Aprotic | Analog Data: 16.9 g/100g (27°C) for Dimethylamine HCl | [15] |

| Diethyl Ether | Non-polar | Analog Data: Insoluble for Dimethylamine HCl | [15] |

Note: Data for Dimethylamine HCl is included to provide a baseline for a structurally similar, albeit simpler, amine hydrochloride. It should be used as a directional indicator only.

A Validated Protocol for Isothermal Solubility Measurement

The absence of comprehensive data necessitates a reliable method for empirical determination. The isothermal equilibrium method is the gold standard for this purpose. It ensures that the solution has reached its saturation point at a given temperature, providing a true measure of solubility.

Principle of the Method

The core principle is to create a slurry by adding an excess of the solid solute to the solvent of interest. This mixture is agitated at a constant temperature for a prolonged period to ensure that the dissolution process reaches equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is quantified.

Experimental Workflow

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology

-

Preparation & Handling:

-

Rationale: Due to its hygroscopic nature, pre-drying the DMC.HCl is essential for accuracy.

-

Action: Dry the solid DMC.HCl in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours. Handle the material in a low-humidity environment or a glovebox if possible. Use fresh, anhydrous grade solvents.

-

-

Sample Creation:

-

Rationale: Adding a clear excess of solid ensures that the solution becomes saturated.

-

Action: To a series of 20 mL glass vials, add a known volume or mass of the selected organic solvent (e.g., 10.0 mL). Add an excess of dried DMC.HCl (e.g., 2-3 grams, or enough that a significant amount of solid remains undissolved at equilibrium).

-

-

Equilibration:

-

Rationale: Reaching equilibrium is not instantaneous. A sufficient agitation time at a stable temperature is required for the dissolution rate to equal the precipitation rate. 24 to 48 hours is a standard duration.

-

Action: Seal the vials tightly and place them in a constant temperature orbital shaker or shaking water bath set to the desired temperature (e.g., 25°C). Agitate for 24-48 hours.

-

-

Phase Separation:

-

Rationale: It is critical to analyze only the dissolved portion. Any suspended microparticles will lead to an overestimation of solubility.

-

Action: Remove the vials from the shaker and let them stand at the equilibrium temperature for at least 2 hours to allow solids to settle. Carefully draw the clear supernatant into a syringe and immediately pass it through a chemically compatible 0.22 µm syringe filter into a clean, dry, and pre-weighed (tared) vial.

-

-

Quantification (Gravimetric Method):

-

Rationale: This method is direct and robust, determining the mass of the dissolved solid in a known mass of solution.

-

Action: a. Immediately cap and weigh the tared vial containing the filtered supernatant to determine the total mass of the saturated solution. b. Remove the cap and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the DMC.HCl. c. Once all solvent is removed, re-weigh the vial to get the mass of the dissolved DMC.HCl residue.

-

-

Calculation and Reporting:

-

Rationale: Standardizing the units allows for comparison across different solvents and conditions.

-

Action: Calculate the solubility using the following formula:

-

Solubility (g / 100 g solvent) = [Mass of Residue / (Mass of Solution - Mass of Residue)] x 100

-

-

The experiment should be performed in triplicate to ensure reproducibility. Report the mean solubility and standard deviation at the specified temperature.

-

Field-Proven Insights for Scientists and Developers

-

For the Process Chemist: Understanding the solubility curve (solubility vs. temperature) is paramount for developing efficient crystallization processes. A solvent that shows high solubility at an elevated temperature but low solubility at room temperature or below is an ideal candidate for achieving high recovery yields. For example, if DMC.HCl is highly soluble in hot isopropanol but poorly soluble at 0°C, isopropanol could be an excellent crystallization solvent.

-

For the Drug Development Professional: Solubility data directly impacts API synthesis and purification. Poor solubility in reaction solvents can lead to slow reaction kinetics and heterogeneous mixtures that are difficult to manage at scale. Conversely, knowledge of solvents in which the compound is sparingly soluble is critical for purification steps, such as washing the final product to remove soluble impurities without significant yield loss.

-

Self-Validating the Protocol: The presence of a visible, stable excess of solid DMC.HCl throughout the equilibration period serves as an internal control, confirming that saturation was maintained. Furthermore, analyzing samples taken at different time points (e.g., 24h and 48h) can validate that equilibrium has indeed been reached; the measured solubility should not change significantly between these points.

Conclusion

While this compound hydrochloride is broadly classified as soluble in polar organic solvents, precise, quantitative data is essential for robust process design and development. Its high polarity and hygroscopic nature are the defining characteristics that researchers must manage. By employing a rigorous isothermal equilibrium protocol, scientists can generate the high-quality, reliable solubility data needed to optimize synthetic routes, design efficient purification strategies, and accelerate the development of new pharmaceutical agents.

References

- Chemical Abstracts Service. (n.d.). Dimethylamine hydrochloride. In SciFinder.

- ChemBK. (2024). 2-Dimethylaminoethyl chloride HCL (DMC, HCl).

- National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride.

- Pacific Northwest National Laboratory. (2017). 2-Chloro-N,N-dimethylethylamine hydrochloride.

- Mallak Specialties Pvt Ltd. (2018). Technical Data Sheet of 2-Chloro-N,N-dimethylethylamine HCl.

- Kumar, L., & Singh, P. (2011). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-119.

- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.

- Hasa, D., Voinovich, D., & Perissutti, B. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension. European Journal of Pharmaceutical Sciences, 165, 105934.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7901, 2-Chloro-N,N-dimethylethylamine.

- Chaurasiya, P. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(10).

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Organic Syntheses. (n.d.). Methylamine Hydrochloride.

- ResearchGate. (n.d.). Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K.

- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.

- Li, Z., et al. (2022). Solubility Determination and Correlation Analysis of 5-Chloropyrazin-2-Amine in Several Mixed Solvents. Journal of Chemical & Engineering Data, 67(2), 268-278.

- MP Biomedicals. (n.d.). 2-Chloro-N,N-dimethylethylamine Hydrochloride CAS 4584-46-7.

Sources

- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 2. 2-Dimethylaminoethyl chloride hydrochloride, 98+%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. usbio.net [usbio.net]

- 4. 2-クロロ-N,N-ジメチルエチルアミン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [amp.chemicalbook.com]

- 6. pharmtech.com [pharmtech.com]

- 7. CAS 4584-46-7: Dimethylaminoethyl chloride hydrochloride [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. rjpdft.com [rjpdft.com]

- 13. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. dimethylamine hydrochloride [chemister.ru]

stability and storage conditions for 2-Chloro-N,N-dimethylethanamine

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-N,N-dimethylethanamine Hydrochloride

Introduction: Understanding the Core Stability Challenge

This compound, most commonly handled as its hydrochloride salt (DMC HCl), is a pivotal intermediate in the synthesis of numerous pharmaceuticals, including antihistamines and other critical drug substances.[1] Its utility is derived from its structure: a reactive alkyl chloride tethered to a tertiary amine. However, this same structural motif presents a significant stability challenge. The compound's integrity is not merely a matter of preventing simple degradation but of controlling a dynamic, pH-dependent intramolecular transformation.

The hydrochloride salt is a stable, crystalline solid. The core stability issue arises when the tertiary amine is deprotonated to its free base form. In this state, the nitrogen atom's lone pair of electrons can readily attack the adjacent carbon bearing the chlorine atom in an intramolecular nucleophilic substitution. This process, known as cyclization, forms the highly reactive and potentially genotoxic N,N-dimethylaziridinium ion (DMA).[2] Understanding and controlling this equilibrium is paramount for ensuring the material's quality, safety, and suitability for use in research and drug development.

This guide provides a comprehensive overview of the factors governing the stability of this compound HCl, recommended storage and handling protocols based on mechanistic understanding, and validated analytical methods to assess its integrity.

Part 1: Physicochemical Profile and Inherent Instabilities

A foundational understanding of the compound's properties is essential for its proper handling. As a crystalline solid, DMC HCl is generally stable under normal conditions.[1] However, its pronounced hygroscopic nature is its primary vulnerability.[1][3][4][5]

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [3] |

| Synonyms | (2-Chloroethyl)dimethylamine hydrochloride, DMC HCl | [1][4][6] |

| CAS Number | 4584-46-7 | [1][5] |

| Molecular Formula | C₄H₁₁Cl₂N | [1][4][5] |

| Molecular Weight | 144.04 g/mol | [1][5] |

| Appearance | White to off-white or beige crystalline powder | [1][5][7] |

| Melting Point | 201-208 °C | [1][5][8] |

| Solubility | Soluble in water (2000 g/L at 20 °C) and methanol. | [1][5] |

| Key Instability | Hygroscopic ; readily absorbs moisture from the air. | [1][3][4][5][9] |

The hygroscopicity is critical because absorbed moisture can initiate the degradation pathway by providing a medium for the compound to dissolve and for pH changes to occur, facilitating the formation of the reactive free base.

Part 2: The Primary Degradation Pathway: Intramolecular Cyclization

The central mechanism governing the stability of DMC HCl in the presence of moisture or in solution is the pH-dependent equilibrium between the stable protonated amine (the hydrochloride salt) and the reactive free base, which rapidly cyclizes.

-

In Acidic Conditions (pH < 4): The nitrogen atom is protonated, forming a quaternary ammonium salt. In this state, the nitrogen's lone pair is unavailable for nucleophilic attack, rendering the molecule stable and preventing cyclization.[2]

-

In Neutral or Basic Conditions (pH > 7): The amine is deprotonated to its free base form. This unleashes the lone pair on the nitrogen, which acts as an internal nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This intramolecular Williamson ether-like synthesis expels the chloride ion and forms the strained, three-membered N,N-dimethylaziridinium ring.[2] Kinetic studies show this conversion is practically complete within two hours at 25°C upon addition of a base.[2]

This transformation is the most significant degradation pathway and is the primary reason for the stringent storage and handling requirements.

Caption: pH-dependent equilibrium and cyclization of DMC HCl.

Part 3: Factors Influencing Stability and Incompatibility

Several environmental and chemical factors can accelerate the degradation of DMC HCl.

-

Moisture: As the primary enabler of degradation, exposure to moist air or water must be strictly avoided.[3] It provides the medium for dissolution and subsequent cyclization.

-

Bases: Strong bases are incompatible as they will rapidly and completely deprotonate the amine, driving the formation of the reactive aziridinium ion.[3]

-

Heat: While stable at normal temperatures, heating to decomposition can release a host of toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][10] High temperatures can also accelerate degradation reactions.

-

Oxidizing Agents: Strong oxidizing agents are incompatible and can lead to vigorous, exothermic reactions with the amine functional group.[3][10]

-

Metals: Contact with certain metals should be avoided, as they can potentially catalyze decomposition.[3]

-

Other Incompatibles: The amine functionality makes it incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[10]

Part 4: Validated Storage and Handling Protocols

Based on the compound's chemical nature, the following multi-tiered storage strategy is recommended to ensure long-term stability and experimental reproducibility.

| Storage Condition | Temperature | Atmosphere | Container | Rationale |

| Long-Term Archival | -20°C [1] | Inert (Ar, N₂) [1] | Tightly sealed glass vial, potentially within a secondary container with desiccant. | Minimizes all forms of degradation (thermal, oxidative, and moisture-induced). The inert atmosphere is crucial. |

| Working Stock (Months) | 2-8°C [11] | Air (Dry) | Tightly sealed vial, stored inside a desiccator. | Protects against moisture while allowing easier access than frozen storage. |

| In-Use (Benchtop) | Ambient (controlled) | Air | Keep container tightly sealed when not in use.[12] Weigh out in a low-humidity environment if possible. | Minimize atmospheric exposure. Rapidly reseal after dispensing. |

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[13]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]

-

Moisture Control: Avoid handling in humid environments. When not in use, ensure the container is tightly closed to prevent moisture absorption.[12][13]

-

Dispensing: Use clean, dry spatulas and weighing vessels.

-

Spill Cleanup: For spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

Part 5: Analytical Workflows for Stability Assessment

To ensure the quality of DMC HCl, especially after prolonged storage or when used as a critical reagent, its purity and the presence of key degradants must be assessed.

Caption: Analytical workflow for a comprehensive stability assessment.

Experimental Protocol 1: GC-MS for Purity and Impurity Profiling

This method is ideal for assessing the overall purity of the DMC HCl solid and for detecting volatile impurities or degradation products. (Method adapted from references[14] and[15]).

-

Standard & Sample Preparation:

-

Prepare a stock solution of DMC HCl reference standard at approximately 0.04 mg/mL in anhydrous Dimethyl Sulfoxide (DMSO).

-

For the test sample, accurately weigh and dissolve the DMC HCl solid in anhydrous DMSO to achieve a similar concentration.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent with a mass spectrometer (e.g., Agilent 5975C).

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection: 1 µL, splitless mode.

-

Oven Program:

-

Initial Temperature: 50°C, hold for 5 minutes.

-

Ramp: 10°C/min to 230°C.

-

Hold: Hold at 230°C for 7 minutes.

-

-

MS Conditions:

-

Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Detection: Selected Ion Monitoring (SIM) for the parent ion or key fragments to enhance sensitivity.

-

-

-

Data Analysis:

-

Calculate the purity of the test sample by comparing its peak area to that of the reference standard (external standard method).

-

Analyze the chromatogram for any additional peaks that may indicate impurities or degradation products.

-

Experimental Protocol 2: LC-MS for N,N-Dimethylaziridinium (DMA) Ion Quantification

This method is essential for studying the stability of DMC HCl in solution, as it can directly measure the formation of the critical reactive intermediate, the DMA ion. (Method adapted from reference[2]).

-

Standard & Sample Preparation:

-

DMC Standard: Prepare a stock solution of DMC HCl in an acidified aqueous solution (e.g., water with 0.1% formic acid, pH < 4) to prevent cyclization.

-

DMA Standard: Prepare the DMA ion in situ by dissolving a known quantity of DMC HCl in water, adding 1.5 equivalents of 0.1 M KOH, and allowing it to react for 3 hours at 25°C.[2] Dilute this solution to the desired concentration for calibration.

-

Test Sample: Dissolve the test material or aliquot from a stability study in the acidified aqueous mobile phase.

-

-

Instrumentation and Conditions:

-

Liquid Chromatograph: HPLC system with a column-switching valve.

-

Mass Spectrometer: Quadrupole mass spectrometer with a positive-ion electrospray ionization (ESI) source.

-

Columns:

-

Trapping Column: A reversed-phase C18 column to trap less polar components of a sample matrix if needed.

-

Analytical Column: A high-capacity, silica-based cation exchange column.[2]

-

-

Mobile Phase: An isocratic, largely aqueous mobile phase (e.g., ammonium formate buffer in water/acetonitrile). The aqueous nature is suitable for the highly polar analytes.

-

Detection: Operate the mass spectrometer in Selected Ion Recording (SIR) mode, monitoring the m/z for both protonated DMC and the DMA ion.

-

-

Data Analysis:

-

Develop a calibration curve for the DMA ion using the in situ prepared standard.

-

Quantify the amount of DMA ion present in the test sample, which directly correlates to the extent of degradation via cyclization.

-

Conclusion

The stability of this compound hydrochloride is governed by a delicate interplay of its physical and chemical properties. Its hygroscopic nature and the pH-dependent intramolecular cyclization to the reactive N,N-dimethylaziridinium ion are the principal concerns for any researcher or drug development professional. Adherence to strict, multi-tiered storage conditions—prioritizing cold, dry, and inert environments—is non-negotiable for preserving the compound's integrity. Furthermore, the implementation of robust analytical methods, such as GC-MS for purity and LC-MS for monitoring the formation of the aziridinium ion, provides a validated system for quality control and stability assessment. By understanding the underlying chemical mechanisms and implementing the protocols outlined in this guide, scientists can ensure the reliability and safety of this critical synthetic intermediate.

References

- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Chloro-N,N-dimethylethylamine hydrochloride. URL

- CymitQuimica. (n.d.). 2-Chloro-N,N-dimethylethylamine Hydrochloride. URL

- Mallak Specialties Pvt Ltd. (2018). Technical Data Sheet of 2-Chloro-N,N-dimethylethylamine HCl. URL

- CAMEO Chemicals. (1992). 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE. URL

- Chemstock. (n.d.). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. URL

- Japan Advanced Institute of Science and Technology. (n.d.). III Analytical Methods. URL

- ChemicalBook. (n.d.). 2-Dimethylaminoethyl chloride hydrochloride Product Description. URL

- Sigma-Aldrich. (n.d.). 2-Chloro-N,N-dimethylethylamine hydrochloride 99%. URL

- Sigma-Aldrich. (n.d.). 2-Chloro-N,N-diethylethylamine hydrochloride 99%. URL

- PubChem. (n.d.). 2-Chloro-N,N-dimethylethylamine. URL

- S. G. K. Williams, et al. (1998). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 19(6), 809-818. URL

- Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Org. Synth. Coll. Vol. 3, p.305 (1955); Vol. 29, p.33 (1949). URL

- Loba Chemie. (2017). 2-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE EXTRA PURE MSDS. URL

- Sigma-Aldrich. (n.d.). N-(2-Chloroethyl)-N,N-dimethylammonium chloride for synthesis. URL

- Google Patents. (2019). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. URL

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. URL

- Pharmaffiliates. (n.d.). 2-Chloro-N,N-dimethylethylamine Hydrochloride. URL

- PharmaCompass. (n.d.). 2-(N, N-dimethylamino)ethyl chloride, hydrochloride. URL

- Google Patents. (2013). CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride. URL

- IOSR Journal of Applied Chemistry. (2017). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl)

- BenchChem. (n.d.). A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride. URL

- Sigma-Aldrich. (n.d.). 2-Chloro-N,N-dimethylethylamine 99%. URL

Sources

- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (β-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chloro-N,N-dimethylethylamine Hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. lobachemie.com [lobachemie.com]

- 8. 2-二乙氨基氯乙烷 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. chemstock.ae [chemstock.ae]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

hygroscopic nature of 2-Chloro-N,N-dimethylethanamine hydrochloride

An In-Depth Technical Guide to the Hygroscopic Nature of 2-Chloro-N,N-dimethylethanamine hydrochloride

Abstract

This compound hydrochloride is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its physicochemical properties, particularly its hygroscopicity, are of paramount importance to researchers, scientists, and drug development professionals. The propensity of a material to absorb moisture from the atmosphere can profoundly impact its chemical stability, physical characteristics, and manufacturability.[2][3] This guide provides a comprehensive technical overview of the , detailing its characterization, implications, and strategic management. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all recommendations in authoritative standards.

Introduction: The Critical Impact of Hygroscopicity in Pharmaceutical Development

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical quality attribute for any pharmaceutical solid.[4][5] Moisture uptake can initiate a cascade of undesirable physical and chemical changes. Physically, it can lead to caking, clumping, and altered flow properties, which pose significant challenges during manufacturing processes like powder milling and tablet compression.[2][6] Chemically, the presence of water can accelerate degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[6] For APIs and intermediates like this compound hydrochloride, which is explicitly identified as a hygroscopic compound, understanding and controlling its interaction with atmospheric moisture is not merely a recommendation—it is a necessity for ensuring product quality, safety, and efficacy.[7][8][9]

This guide is structured to provide a logical progression from fundamental understanding to practical application. We will first characterize the compound, then present a robust methodology for quantifying its hygroscopic behavior, discuss the downstream consequences, and finally, outline effective control strategies.

Physicochemical Properties of this compound hydrochloride

A foundational understanding of the material's basic properties is essential before delving into its hygroscopicity.

| Property | Value | Source(s) |

| CAS Number | 4584-46-7 | [1][10] |

| Molecular Formula | C₄H₁₁Cl₂N (or (CH₃)₂NCH₂CH₂Cl · HCl) | [1][11] |

| Molecular Weight | 144.04 g/mol | [1][10] |

| Appearance | White to off-white crystalline powder/crystals | [8][12] |

| Melting Point | 201-204 °C (lit.) | [12][13] |

| Solubility | Soluble in Water and Methanol | [1][12] |

| Hygroscopicity | Stated as "Hygroscopic" or "Sensitive to Moisture" | [7][8][9][10][12][13][14] |

Quantitative Characterization of Hygroscopicity

Visual observation or qualitative statements are insufficient for drug development. A quantitative assessment is required to define the extent and rate of moisture sorption. The premier technique for this characterization is Dynamic Vapor Sorption (DVS).[15] DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with a specific relative humidity (RH) at a constant temperature.[15][16]

The Logic of Hygroscopicity Assessment

The assessment workflow is a systematic process designed to build a comprehensive understanding of the material's behavior, enabling informed decisions on its handling, storage, and formulation.

Figure 1: Logical workflow for hygroscopicity assessment.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol provides a robust framework for characterizing this compound hydrochloride. The inclusion of two sorption/desorption cycles serves as a self-validating mechanism to assess the reversibility of moisture uptake and identify potential phase changes.[15]

Objective: To quantitatively determine the hygroscopicity of this compound hydrochloride by generating a moisture sorption-desorption isotherm.

Apparatus: Dynamic Vapor Sorption Analyzer (e.g., TA Instruments Discovery SA, Surface Measurement Systems DVS Adventure).[16][17]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-15 mg of the test sample into a DVS sample pan.[18]

-

Place the pan onto the DVS microbalance.

-

-

Initial Drying (Equilibration):

-

Rationale: To establish a stable, dry baseline mass.

-

Set the instrument temperature to 25 °C.

-

Expose the sample to a stream of dry nitrogen (0% RH) until the mass equilibrates. The equilibrium criterion is typically set to a mass change of less than 0.002% per minute over a 10-minute period.

-

-

Sorption Isotherm - Cycle 1:

-

Rationale: To measure moisture uptake across a range of humidity levels.

-

Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments.

-

At each RH step, allow the sample mass to equilibrate using the same criterion as in the drying step. The instrument records the mass change at each step.[15]

-

-

Desorption Isotherm - Cycle 1:

-

Rationale: To measure moisture loss and assess the reversibility of the process.

-

Decrease the relative humidity in a stepwise manner from 90% back to 0% RH in 10% increments, allowing for equilibration at each step.

-

-

Sorption/Desorption - Cycle 2:

-

Rationale: To confirm the stability of the material after exposure to humidity. A repeatable isotherm suggests the material is stable under the tested conditions.

-

Repeat the sorption (0% to 90% RH) and desorption (90% to 0% RH) steps as described above.

-

-

Post-Analysis Characterization:

Figure 2: Step-by-step DVS experimental workflow.

Data Interpretation and Classification

The primary output of a DVS experiment is a sorption-desorption isotherm, which plots the percentage change in mass versus the relative humidity. From this plot, the hygroscopicity can be classified. A common classification system, adapted from the European Pharmacopoeia, categorizes materials based on their mass increase after 24 hours of exposure to 80% RH at 25°C.[15] DVS provides a high-resolution method to determine this value at the equilibrium point.[15][20]

| Hygroscopicity Class | Water Uptake (% w/w) at 25°C / 80% RH | Typical Material Behavior |

| Non-hygroscopic | < 0.2% | No significant moisture uptake. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Minor moisture uptake, may require controlled storage. |

| Moderately hygroscopic | ≥ 2% and < 15% | Significant moisture uptake, requires controlled storage and handling. |

| Very hygroscopic | ≥ 15% | Substantial moisture uptake, may impact physical form. |

| Deliquescent | Sufficient water is absorbed to form a liquid | The solid dissolves in the absorbed water. |

Source: Adapted from pharmaceutical development standards.[15][17]

Consequences and Implications for Drug Development

The has direct consequences that must be managed throughout the drug development lifecycle, guided by regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[21][22]

Stability and Storage

Moisture uptake can compromise the chemical stability of the hydrochloride salt. The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of temperature and humidity.[21][23] For a hygroscopic material, this is critical. ICH Q1A(R2) guidelines define standardized conditions for stability testing.[21][24][25]

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Stability Testing Guidelines.[24][25]

For a hygroscopic substance like this compound hydrochloride, significant changes under accelerated conditions would necessitate intermediate testing and mandate stringent storage and handling controls.

Manufacturing and Formulation

During manufacturing, uncontrolled moisture can cause severe processing issues.[2]

-

Powder Flow: Increased surface moisture leads to inter-particle attraction, causing poor powder flowability and potentially adhering to equipment like conveyors and hoppers.[2][6]

-

Compaction/Compression: The presence of moisture can cause clumping and caking, negatively affecting the tableting process.[2][6]

-

Formulation: When used as an intermediate, its moisture content can affect reaction stoichiometry and introduce impurities. In a final dosage form, moisture can affect the stability of other excipients or the API itself.[26][27]

Mitigation and Control Strategies

Given its hygroscopic nature, proactive strategies are required to handle and store this compound hydrochloride effectively.

-

Controlled Environments: The most direct strategy is to control the ambient environment. Storage and handling areas should be maintained at a low relative humidity, often below 40% RH, using industrial dehumidifiers.[28][29]

-

Appropriate Packaging:

-

Primary Packaging: Materials should be stored in airtight containers. For bulk quantities, this often involves heat-sealed, moisture-proof liners (e.g., multi-layer aluminum bags).[28][30]

-

Inclusion of Desiccants: Sachets of desiccants, such as silica gel or molecular sieves, should be placed inside the packaging to absorb any residual moisture or ingress during brief openings.[28]

-

-

Handling Procedures:

-

Minimize exposure time to ambient air during weighing and transfer operations.

-

Handle the material in a glove box or an enclosure with a controlled, low-humidity atmosphere where possible.

-

Ensure containers are tightly resealed immediately after use.[8]

-

-

Formulation Strategies: If the final product is also sensitive, formulation approaches can be used to protect the hygroscopic ingredient. These include film coating of tablets or encapsulation, which act as a physical barrier to moisture.[6]

Conclusion

The is a defining characteristic that demands rigorous scientific attention. It is not an insurmountable obstacle but a property that must be quantitatively understood and proactively managed. By employing robust analytical techniques like Dynamic Vapor Sorption, adhering to the principles of ICH stability guidelines, and implementing stringent environmental and packaging controls, researchers and drug development professionals can ensure the material's integrity. This diligence is fundamental to maintaining the quality, stability, and performance of this vital pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. URL

- ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. URL

- SAFETY DATA SHEET - 2-Chloro-N,N-dimethylethylamine hydrochloride. Fisher Scientific. URL

- Q1A(R2) Guideline.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). URL

- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). URL

- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. URL

- Hygroscopicity Evalu

- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. URL

- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. URL

- Dynamic Vapor Sorption.

- The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. APV. URL

- Hygroscopicity Assessment - Testing Lab. Alfa Chemistry. URL

- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. URL

- 2-Chloro-N,N-dimethylethylamine hydrochloride 99%. Sigma-Aldrich. URL

- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. URL

- Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applic

- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. URL

- (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis.

- Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. URL

- SAFETY DATA SHEET - 2-Chlorotriethylamine hydrochloride. Fisher Scientific. URL

- SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. Pharmaceutical Guidance. URL

- Material Safety Data Sheet - 2-Dimethylaminoethyl chloride hydrochloride, 99%. Cole-Parmer. URL

- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. URL

- 2-Chloro-N,N-dimethylethylamine hydrochloride - All data taken at Pacific Northwest National Labor

- Hygroscopicity Testing. BOC Sciences. URL

- 2-Chloro-N,N-dimethylethylamine HCl. Mallak Specialties Pvt Ltd. URL

- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)

- XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Scirp.org. URL

- 2-Chloro-N,N-dimethylethylamine Hydrochloride. CymitQuimica. URL

- 2-Dimethylaminoethyl chloride hydrochloride CAS#: 4584-46-7. ChemicalBook. URL

- DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. TA Instruments. URL

- An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. URL

- Hygroscopic Gravimetric Quantitative Chemical Analysis. Omicsonline.org. URL

- 4584-46-7(2-Dimethylaminoethyl chloride hydrochloride) Product Description. ChemicalLand21. URL

- Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing. Bry-Air. URL

- 2-Chloro-N,N-dimethylethylamine. PubChem. URL

- SAFETY DATA SHEET - Ethanamine, 2-chloro-N,N-dimethyl-, hydrochloride. Thermo Fisher Scientific. URL